REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:6]=[C:7](C(O)=O)[NH:8]2)=[CH:4][CH:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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2.1 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C2C=C(NC2=C1F)C(=O)O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
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Type
|
CUSTOM
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Details
|
purified by column chromatography [SiO2; heptane-ethyl acetate (99:1 to 10:1)]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CNC2=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |